molecular formula C10H7Cl2NO2S B2631159 4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione CAS No. 338409-81-7

4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione

Cat. No.: B2631159
CAS No.: 338409-81-7
M. Wt: 276.13
InChI Key: RLSVEQHILFUHPY-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione is a chemical compound with the molecular formula C10H7Cl2NO2S and a molecular weight of 276.14 g/mol . This compound is characterized by the presence of a thiomorpholine ring substituted with a 3,4-dichlorophenyl group and two keto groups at positions 3 and 5.

Scientific Research Applications

4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in specialty chemicals

Preparation Methods

The synthesis of 4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione typically involves the reaction of 3,4-dichloroaniline with thiomorpholine-3,5-dione under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione can be compared with other similar compounds such as:

These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2S/c11-7-2-1-6(3-8(7)12)13-9(14)4-16-5-10(13)15/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSVEQHILFUHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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